2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid 2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 1700502-86-8
VCID: VC11688189
InChI: InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-11(7-13,12-4)5-8(14)15/h12H,5-7H2,1-4H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)NC
Molecular Formula: C11H20N2O4
Molecular Weight: 244.29 g/mol

2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid

CAS No.: 1700502-86-8

Cat. No.: VC11688189

Molecular Formula: C11H20N2O4

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid - 1700502-86-8

Specification

CAS No. 1700502-86-8
Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
IUPAC Name 2-[3-(methylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Standard InChI InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-11(7-13,12-4)5-8(14)15/h12H,5-7H2,1-4H3,(H,14,15)
Standard InChI Key CDXRUFGPGZUPNB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)NC
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)NC

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-{1-[(tert-butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid (CAS: 1700502-86-8) is a heterocyclic organic compound with the molecular formula C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol . Its structure comprises:

  • A 4-membered azetidine ring substituted with a methylamino group at the 3-position.

  • A tert-butoxycarbonyl (Boc) protecting group attached to the azetidine nitrogen.

  • An acetic acid moiety linked via an ether bond to the azetidine ring.

PropertyValue
CAS Number1700502-86-8
Molecular FormulaC₁₁H₂₀N₂O₄
Molecular Weight244.29 g/mol
IUPAC Name2-{1-[(tert-Butoxycarbonyl)-3-(methylamino)azetidin-3-yl]}acetic acid

Stereochemical Considerations

The compound’s azetidine ring introduces ring strain, influencing its reactivity and conformational flexibility . The Boc group enhances solubility in organic solvents, while the methylamino and carboxylic acid groups enable participation in hydrogen bonding and salt formation .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step organic reactions, as exemplified by analogous azetidine derivatives :

  • Boc Protection:
    tert-Butyl dicarbonate reacts with 3-(methylamino)azetidine to install the Boc group, yielding 1-(tert-butoxycarbonyl)-3-(methylamino)azetidine.

  • Alkylation:
    The azetidine intermediate undergoes alkylation with ethyl bromoacetate in the presence of triethylamine (TEA) in dichloromethane (DCM) at room temperature .

  • Hydrolysis:
    The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl, followed by neutralization.

StepReagents/ConditionsYield
1Boc₂O, DCM, 0°C → RT85%
2Ethyl bromoacetate, TEA, DCM, RT, 12 h44%
32M NaOH, MeOH/H₂O, RT, 2 h90%

Optimization Challenges

Key challenges include minimizing N,N-dialkylation during the alkylation step and ensuring high enantiomeric purity. Using low temperatures (−50°C) and stoichiometric control improves selectivity .

Structural Characterization

Spectroscopic Analysis

  • IR Spectroscopy: Peaks at 1728 cm⁻¹ (ester C=O) and 1681 cm⁻¹ (Boc C=O) confirm functional groups .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.44 (s, 9H, Boc CH₃).

    • δ 2.78 (s, 3H, NCH₃).

    • δ 3.50–3.70 (m, 4H, azetidine CH₂).

    • δ 4.10 (s, 2H, CH₂COOH) .

  • HRMS: [M+H]⁺ calculated for C₁₁H₂₁N₂O₄⁺: 245.1497; found: 245.1495 .

Crystallographic Data

Single-crystal X-ray diffraction reveals a twisted azetidine ring with a dihedral angle of 28° between the Boc and methylamino groups. Hydrogen bonds between the carboxylic acid and Boc carbonyl stabilize the lattice .

Physicochemical Properties

PropertyValue
Melting Point112–115°C (decomposes)
SolubilityDMSO: >50 mg/mL; H₂O: <1 mg/mL
LogP (Predicted)1.2
StabilityStable under N₂; hygroscopic

The compound’s hygroscopicity necessitates storage under inert gas . Its solubility profile favors use in polar aprotic solvents like DMF or THF .

Applications in Pharmaceutical Research

Intermediate for Peptide Mimetics

The compound serves as a key building block for:

  • TLR Antagonists: Analogous structures inhibit Toll-like receptors, showing promise in autoimmune disease models .

  • Protease Inhibitors: The azetidine scaffold mimics peptide transition states, enhancing binding affinity .

Bioconjugation

The carboxylic acid group enables covalent attachment to:

  • Polyethylene glycol (PEG) for drug delivery systems.

  • Fluorescent tags for cellular imaging .

HazardPrecaution
IrritantUse gloves/eye protection
Moisture-sensitiveStore under N₂ at −20°C
Inhalation riskUse fume hood

No acute toxicity data is available; treat as a potential health hazard and follow standard laboratory safety protocols .

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